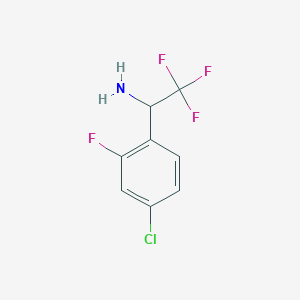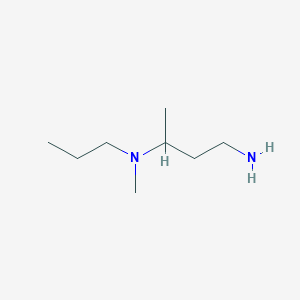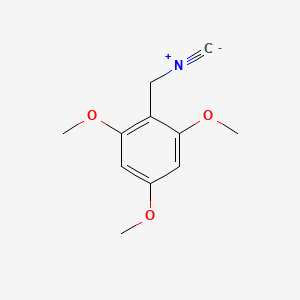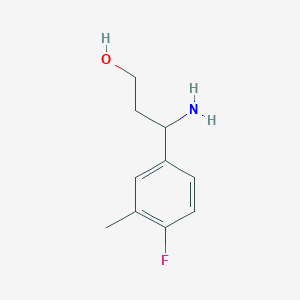![molecular formula C20H17N3O3 B13590161 methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate](/img/structure/B13590161.png)
methyl3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring fused with a pyrimidine ring, which is further connected to a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate typically involves multiple steps:
Esterification: The process begins with the esterification of nicotinic acid to yield an intermediate compound.
Oxidation: The intermediate is then oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides.
Nucleophilic Substitution: A nucleophilic substitution reaction is carried out with trimethylsilyl cyanide (TMSCN) to generate another intermediate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Trimethylsilyl cyanide (TMSCN) and other nucleophiles or electrophiles are used.
Major Products
The major products formed from these reactions include N-oxides, amines, alcohols, and various substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-fibrotic, antimicrobial, antiviral, and antitumor activities.
Chemical Biology: The compound is used to design libraries of novel heterocyclic compounds with potential biological activities.
Pharmacology: It is evaluated for its effects on various cellular pathways and its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in fibrosis, microbial infections, and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as collagen synthesis in fibrosis, DNA and RNA synthesis in microbial infections, and cell cycle progression in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar pyrimidine core and exhibit antiproliferative, antimicrobial, and anti-inflammatory activities.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their kinase inhibitory properties and potential as anticancer agents.
Uniqueness
Methyl 3-{[2-(pyridin-2-yl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]oxy}benzoate is unique due to its specific structural features, which confer distinct pharmacological properties. Its combination of pyridine, pyrimidine, and benzoate moieties allows for diverse biological activities and makes it a valuable compound for drug discovery and development .
Propriétés
Formule moléculaire |
C20H17N3O3 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
methyl 3-[(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)oxy]benzoate |
InChI |
InChI=1S/C20H17N3O3/c1-25-20(24)13-6-4-7-14(12-13)26-19-15-8-5-10-16(15)22-18(23-19)17-9-2-3-11-21-17/h2-4,6-7,9,11-12H,5,8,10H2,1H3 |
Clé InChI |
FGFOYNFHBBVPKO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC=C1)OC2=NC(=NC3=C2CCC3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butylN-[1-(chloromethyl)cyclobutyl]carbamate](/img/structure/B13590080.png)


![2-[(5-Chloropyrazin-2-yl)oxy]aceticacid](/img/structure/B13590093.png)
![1-[(Naphthalen-2-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B13590104.png)
![6-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-difluoro-1,3-dioxaindane-5-carboxylicacid](/img/structure/B13590108.png)

![3-(3-methanesulfonylphenyl)-2,5-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13590144.png)






